

# Physical and chemical properties of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

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## Compound of Interest

	Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Compound Name:	
Cat. No.:	B1586718

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An In-Depth Technical Guide to **Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate**

## Introduction: A Versatile Heterocyclic Building Block

**Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate**, identified by CAS Number 59337-92-7, is a highly functionalized thiophene derivative that serves as a cornerstone intermediate in advanced organic synthesis.<sup>[1][2]</sup> Its strategic importance lies in the trifecta of reactive sites it possesses: an electrophilic sulfonyl chloride, a nucleophilically susceptible ester, and an aromatic thiophene ring amenable to further substitution. This unique combination makes it an invaluable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical sectors.<sup>[3][4][5]</sup>

From the perspective of a process development chemist or a medicinal chemist, this reagent is not just another building block; it is a solution. Its robust reactivity profile allows for the efficient introduction of the critical thiophene-sulfonamide motif, a pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs), including tenoxicam.<sup>[2]</sup> This guide provides a comprehensive technical overview of its properties, reactivity, and handling, designed for researchers and professionals aiming to leverage this potent intermediate in their synthetic programs.

## Molecular Structure and Identifiers

The structural architecture of the molecule is key to its reactivity. The electron-withdrawing nature of both the chlorosulfonyl and methoxycarbonyl groups significantly influences the electron density of the thiophene ring, activating it for certain transformations while deactivating it for others.

Caption: Chemical structure of **Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate**.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	<a href="#">59337-92-7</a> <sup>[3]</sup>
IUPAC Name	methyl 3-chlorosulfonylthiophene-2-carboxylate <sup>[3]</sup>
Synonyms	2-Carbomethoxy-3-thiophenesulfonyl chloride, 3-(Chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester <sup>[6]</sup>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClO <sub>4</sub> S <sub>2</sub> <sup>[3]</sup>
SMILES	COC(=O)C1=C(C=CS1)S(=O)(=O)Cl <sup>[3]</sup>

| InChIKey | PJVJBDAUWILEOG-UHFFFAOYSA-N<sup>[3]</sup> |

## Physicochemical and Spectroscopic Profile

Understanding the physical properties of a reagent is paramount for its effective use in experimental design, particularly for scale-up operations.

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Weight	<b>240.67 g/mol</b>	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to brown or light orange crystalline powder	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	61-64 °C	<a href="#">[1]</a> <a href="#">[8]</a>
Boiling Point	364.8 ± 27.0 °C (Predicted)	<a href="#">[8]</a>
Density	~1.6 g/cm³ (Predicted)	<a href="#">[8]</a>
Solubility	Soluble in toluene and other polar organic solvents (DCM, THF); immiscible with water.	<a href="#">[1]</a> <a href="#">[7]</a>

| Stability | Moisture sensitive. Stable under recommended storage conditions (2-8°C, under inert gas). |[\[1\]](#)[\[9\]](#) |

## Spectroscopic Data Interpretation

- <sup>1</sup>H NMR: While a published spectrum of the parent compound is not readily available, analysis of its halogenated derivatives provides strong predictive insights. For instance, the <sup>1</sup>H NMR spectrum of Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate in CDCl<sub>3</sub> shows a singlet for the remaining thiophene proton at δ 7.77 ppm and a singlet for the methyl ester protons at δ 3.98 ppm.[\[1\]](#) Based on this, the spectrum of the title compound is expected to show two doublets for the adjacent thiophene protons (H4 and H5) and a sharp singlet for the methyl ester protons around δ 3.9-4.0 ppm.
- <sup>13</sup>C NMR: The carbon spectrum will be characterized by signals for the ester carbonyl (~160-165 ppm), four distinct thiophene carbons (with C2 and C3 being significantly downfield due to deshielding from the attached electron-withdrawing groups), and the methoxy carbon (~52 ppm).
- Infrared (IR) Spectroscopy: The ATR-IR spectrum will exhibit characteristic strong absorption bands. Key stretches include the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (typically around 1370-1380 cm<sup>-1</sup> and 1170-1180 cm<sup>-1</sup>), a strong C=O stretch

for the ester (around  $1700\text{-}1730\text{ cm}^{-1}$ ), and C-O stretching vibrations. A reference spectrum is available from Aldrich.[3]

- Mass Spectrometry (MS): The exact mass is 239.931778 Da.[8] High-resolution mass spectrometry (HRMS) will show a characteristic isotopic pattern for the presence of one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) and two sulfur atoms.

## Reactivity and Mechanistic Considerations

The synthetic utility of **Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate** stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for sulfonylation reactions.

### Primary Reactivity: Sulfonamide Formation

The most common application is its reaction with primary or secondary amines to form stable sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid (HCl).

Caption: General workflow for sulfonamide synthesis.

Expert Insight: The choice of base is critical for this transformation. A non-nucleophilic organic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is often run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competitive hydrolysis of the sulfonyl chloride.

### Secondary Reactivity: Ring Substitution

The thiophene ring itself can undergo further functionalization, typically via electrophilic aromatic substitution. The combined deactivating effect of the two substituents directs incoming electrophiles to the C5 position. This has been demonstrated in halogenation reactions, such as bromination with N-bromosuccinimide (NBS) or iodination with N-iodosuccinimide (NIS) in strong acid, to yield the corresponding 5-halo derivatives.[1]

## Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating in-process checks and purification strategies to ensure high-quality outcomes.

## Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This procedure is adapted from established industrial methods involving the esterification of an acid chloride intermediate.[\[2\]](#)[\[10\]](#)

**Objective:** To synthesize the title compound from its acid chloride precursor.

**Materials:**

- 3-(Chlorosulfonyl)thiophene-2-carboxylic acid chloride (1 eq)
- Anhydrous Methanol (1.5 eq)
- Anhydrous Chloroform
- Rotary Evaporator
- Reflux Condenser and Heating Mantle

**Step-by-Step Methodology:**

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(chlorosulfonyl)thiophene-2-carboxylic acid chloride (e.g., 48 g, 0.196 mol) in anhydrous chloroform (500 mL).[\[10\]](#)
  - **Scientist's Note:** The use of anhydrous (absolute) solvents is crucial to prevent the hydrolysis of both the starting acid chloride and the sulfonyl chloride group of the product.[\[10\]](#)
- **Reagent Addition:** Add anhydrous methanol (9.6 g, 0.3 mol) to the stirred solution.[\[10\]](#)
- **Reaction Execution:** Heat the mixture to reflux (approx. 61°C) for 3 hours.[\[10\]](#)

- In-Process Check: The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution. This can be tested by holding a piece of damp blue litmus paper near the condenser outlet (it will turn red in the presence of HCl).
- Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture to dryness using a rotary evaporator.[10]
- Purification: The resulting residue is allowed to stand, promoting crystallization. The solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure **Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate** as a crystalline solid.[10]

## Protocol 2: Synthesis of a Representative N-Aryl Sulfonamide

Objective: To demonstrate the primary application of the title compound in forming a sulfonamide linkage with an aniline derivative.

Materials:

- **Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate** (1 eq)
- Aniline (or substituted aniline) (1.1 eq)
- Pyridine (2.0 eq)
- Anhydrous Dichloromethane (DCM)
- 1M HCl (aq), Saturated NaHCO<sub>3</sub> (aq), Brine
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Step-by-Step Methodology:

- Reaction Setup: Dissolve **Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate** (1 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

- Reagent Addition: In a separate flask, dissolve the aniline derivative (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
  - Scientist's Note: Adding the amine solution slowly to the cooled sulfonyl chloride minimizes side reactions. Pyridine acts as both a base and a nucleophilic catalyst in this context.
- Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
  - In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
- Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and aniline), water, saturated NaHCO<sub>3</sub> solution (to remove any remaining acid), and finally, brine.
- Isolation and Purification: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude sulfonamide product can then be purified by column chromatography on silica gel or by recrystallization.

## Safety and Handling

This compound is corrosive and requires careful handling in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

Category	Information	Source(s)
GHS Pictogram	<b>GHS05 (Corrosion)</b>	<a href="#">[8]</a>
Signal Word	Danger	<a href="#">[8]</a>
Hazard Statements	H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.	<a href="#">[6]</a>
Precautionary Statements	P260: Do not breathe dusts. P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up.	<a href="#">[6]</a>
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles with side shields, face shield, and a lab coat are mandatory.	<a href="#">[6]</a>

| Storage| Store in a cool (2-8°C), dry, well-ventilated area under an inert atmosphere. Keep container tightly sealed. The compound is moisture-sensitive. | [\[7\]](#)[\[9\]](#) |

## Conclusion

**Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate** is a high-value, versatile reagent whose utility in modern organic synthesis, especially for pharmaceutical applications, is well-established. Its predictable reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable pathway for the construction of complex sulfonamide-containing molecules. By understanding its physicochemical properties, reactivity profile, and proper handling procedures as detailed in this guide, researchers can confidently and safely integrate this

powerful building block into their synthetic strategies to accelerate discovery and development programs.

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